molecular formula C13H9IN2O3 B237948 N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide

N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B237948
M. Wt: 368.13 g/mol
InChI Key: NIHSVCAEVGDSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as IPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. Specifically, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells. Finally, this compound has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and has a relatively low cost compared to other compounds with similar properties. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in material science, particularly in the synthesis of organic semiconductors and other advanced materials. Finally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its interactions with specific enzymes and proteins in the body.

Synthesis Methods

N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-iodopyridine to form this compound. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In material science, this compound has been used as a building block for the synthesis of various organic materials, including liquid crystals and organic semiconductors. In organic synthesis, this compound has been used as a catalyst for the synthesis of various organic compounds.

properties

Molecular Formula

C13H9IN2O3

Molecular Weight

368.13 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H9IN2O3/c14-9-2-4-12(15-6-9)16-13(17)8-1-3-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,15,16,17)

InChI Key

NIHSVCAEVGDSBT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)I

Origin of Product

United States

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